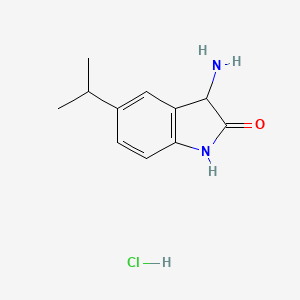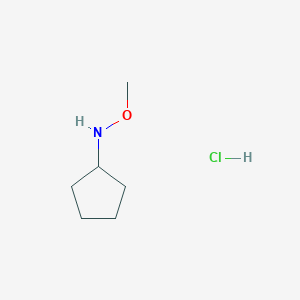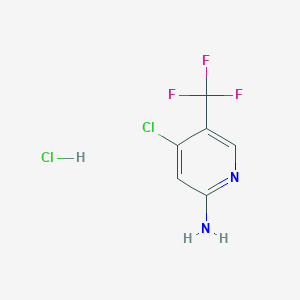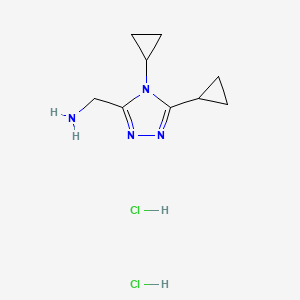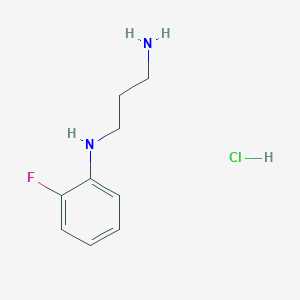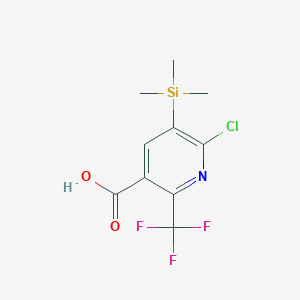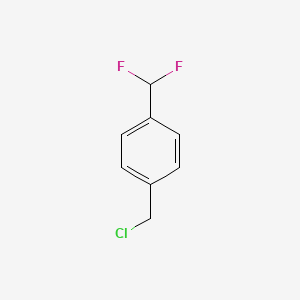![molecular formula C9H18N2O3 B1379229 叔丁基N-[(1R)-1-氨基甲酰基丙基]氨基甲酸酯 CAS No. 1807941-72-5](/img/structure/B1379229.png)
叔丁基N-[(1R)-1-氨基甲酰基丙基]氨基甲酸酯
描述
“tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate” is a chemical compound with the CAS Number: 1807941-72-5 . It has a molecular weight of 202.25 . The IUPAC name of this compound is tert-butyl ®-(1-amino-1-oxobutan-2-yl)carbamate .
Molecular Structure Analysis
The molecular structure of “tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7) .
科学研究应用
分解和环境应用
- 叔丁基甲醚(MTBE)的分解:Hsieh 等人 (2011) 的一项研究讨论了使用射频等离子体反应器分解 MTBE(一种与叔丁基氨基甲酸酯相关的化合物)的方法。该方法被提议作为将 MTBE 分解和转化为危害较小物质的替代方法,突出了其在环境修复应用中的潜力(Hsieh 等人,2011)。
化学合成和工业应用
- 催化非酶动力学拆分:Pellissier (2011) 综述了包括叔丁基衍生物在内的各种化合物的催化非酶动力学拆分。该过程对于生产对映体纯化合物非常重要,这对药物合成和材料科学至关重要(Pellissier,2011)。
环境归趋和生物降解
- 醚类的生物降解:Schmidt 等人 (2004) 综述了地下甲基叔丁基醚 (MTBE) 和叔丁醇 (TBA) 的微生物降解。本研究提供了对叔丁基化合物的生物降解途径和环境归趋的见解,这可能与理解叔丁基氨基甲酸酯在环境中的行为有关(Schmidt 等人,2004)。
健康和安全评估
- 毒性和环境健康:Bus 等人 (2022) 的一项综合审查评估了 MTBE 的作用模式、暴露、剂量测定和风险观点,为评估相关叔丁基化合物的健康和环境安全性提供了一个模型。在某些条件下,这可以推论到叔丁基氨基甲酸酯(Bus 等人,2022)。
属性
IUPAC Name |
tert-butyl N-[(2R)-1-amino-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5-6(7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUJRTUVSGNZPU-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



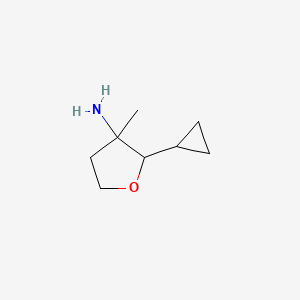
![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)
![tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379152.png)
![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)
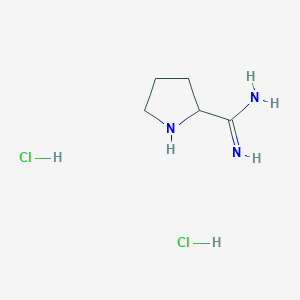
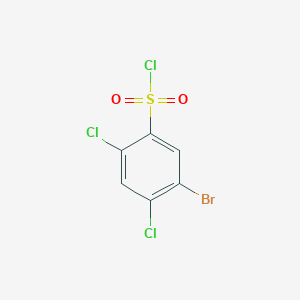
![1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1379159.png)
